molecular formula C25H19FN2O4 B15023569 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023569
M. Wt: 430.4 g/mol
InChI Key: YDMJLPWPVHBKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromeno[2,3-c]pyrrole-dione derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class are recognized for their diverse biological activities and are explored as potential scaffolds in drug discovery. The structure features a chromeno[2,3-c]pyrrole-3,9-dione core, a privileged heterocyclic system, which is functionalized with a 3-ethoxyphenyl group at the 1-position, a fluorine atom at the 7-position, and a 4-methylpyridin-2-yl group at the 2-position. This specific arrangement of substituents is designed to modulate the compound's electronic properties, lipophilicity, and its ability to interact with specific biological targets, such as enzymes or receptors. Research into analogous chromeno-pyrrole-diones suggests potential applications in the development of novel anticancer and antimicrobial agents. The presence of the fluorinated aromatic system and the methylpyridyl group may enhance binding affinity and selectivity towards particular cellular targets. The compound is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can leverage this high-purity compound for lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening.

Properties

Molecular Formula

C25H19FN2O4

Molecular Weight

430.4 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19FN2O4/c1-3-31-17-6-4-5-15(12-17)22-21-23(29)18-13-16(26)7-8-19(18)32-24(21)25(30)28(22)20-11-14(2)9-10-27-20/h4-13,22H,3H2,1-2H3

InChI Key

YDMJLPWPVHBKEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-ethoxybenzaldehyde with 4-methyl-2-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 7-fluoro-2-hydroxyacetophenone under acidic conditions to yield the chromeno-pyrrole core. The final step involves oxidation to form the desired dione structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

    Cyclization: Intramolecular cyclization can lead to the formation of fused ring systems.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products:

  • Quinone and hydroquinone derivatives.
  • Substituted aromatic compounds.
  • Fused ring systems with enhanced stability and biological activity.

Scientific Research Applications

1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic dyes, sensors, and optoelectronic materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: While the target compound’s structure suggests improved metabolic stability over ’s methyl-substituted analogue, direct in vitro or in vivo data are lacking.
  • Knowledge Gaps: No crystallographic or binding-affinity data are available for the target compound. Studies analogous to SHELX-refined structures (e.g., ) could elucidate conformational preferences .
  • Patent Landscape: Derivatives with pyrido-pyrimidinone cores () dominate recent patents, underscoring the need to explore chromeno-pyrrole-diones in parallel .

Q & A

Q. What are the established synthetic methodologies for synthesizing this compound, and how can reaction parameters (e.g., solvent, catalyst, temperature) be optimized to improve yield?

Methodological Answer: The compound’s core chromeno-pyrrole-dione structure is typically synthesized via multi-step heterocyclic condensation. Key strategies include:

  • Stepwise functionalization : Introducing the 3-ethoxyphenyl and 4-methylpyridin-2-yl substituents through nucleophilic substitution or palladium-catalyzed coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while lower temperatures (40–60°C) minimize side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity for the pyridine moiety.
    Yield optimization involves iterative adjustments to molar ratios (e.g., 1:1.2 for aryl halide:heterocycle) and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety protocols and purity assessment methods are recommended during synthesis and handling?

Methodological Answer:

  • Safety measures : Use fume hoods for volatile solvents (e.g., dichloromethane), wear nitrile gloves to avoid dermal exposure, and employ explosion-proof equipment for exothermic reactions .
  • Purity validation :
    • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
    • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
    • Melting point consistency : Compare observed vs. literature values (±2°C tolerance) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing stereochemistry?

Methodological Answer:

  • Multi-technique cross-validation :
    • X-ray crystallography : Resolve ambiguities in dihydrochromeno-pyrrole ring conformation using monoclinic crystal systems (space group P21/n, β ≈ 92.7°) .
    • 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOE between fluorine and pyridinyl protons) to confirm spatial arrangement .
  • DFT calculations : Compare experimental NMR shifts with computational predictions (B3LYP/6-311+G(d,p) basis set) to validate tautomeric forms .

Q. What computational or experimental strategies elucidate reaction mechanisms for forming the chromeno-pyrrole-dione core?

Methodological Answer:

  • Mechanistic probes :
    • Isotopic labeling : Use ¹⁸O-labeled carbonyl precursors to track oxygen incorporation during cyclization.
    • Kinetic studies : Monitor intermediate formation via in-situ IR (C=O stretching at 1680–1720 cm⁻¹) .
  • DFT-based pathway modeling : Simulate transition states (e.g., intramolecular cyclization barriers) to identify rate-determining steps .

Q. How can membrane separation technologies (e.g., nanofiltration) improve purification efficiency for this compound?

Methodological Answer:

  • Membrane selection : Polyamide-based nanofilters (MWCO 300–500 Da) retain high-molecular-weight byproducts while allowing the target compound (MW ~450 Da) to permeate .
  • Process optimization : Adjust transmembrane pressure (3–5 bar) and pH (6–8) to maximize flux (≥20 L/m²/h) and minimize fouling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.